

Spectroscopic Profile of 4-Phenoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenoxyaniline

Cat. No.: B093406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Phenoxyaniline** (CAS No. 139-59-3), a key intermediate in the synthesis of dyes and pharmaceuticals.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: **4-phenoxyaniline**^[1]
- Synonyms: 4-Aminophenyl phenyl ether, p-Phenoxyaniline^[2]
- Molecular Formula: C₁₂H₁₁NO^[3]
- Molecular Weight: 185.22 g/mol ^[3]
- Appearance: White to brown crystalline solid^{[1][3][4]}
- Melting Point: 82-84 °C^{[2][3]}

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Phenoxyaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **4-Phenoxyaniline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.27	m	2H	Ar-H
7.01	m	1H	Ar-H
6.93	m	2H	Ar-H
6.87	d	2H	Ar-H
6.67	d	2H	Ar-H
3.59 (broad s)	s	2H	-NH ₂

Data obtained in CDCl_3 at 400 MHz.

Table 2: ^{13}C NMR Spectroscopic Data of **4-Phenoxyaniline**

Chemical Shift (δ) ppm	Assignment
159.1	C-O
148.8	C-N
141.2	Ar C
129.6	Ar CH
122.2	Ar CH
120.9	Ar CH
118.0	Ar CH
115.9	Ar CH

Predicted data; experimental data may vary.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of **4-Phenoxyaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3434, 3354	Strong	N-H stretching (asymmetric and symmetric)
3040	Medium	Aromatic C-H stretching
1625	Strong	N-H bending (scissoring)
1598, 1495	Strong	Aromatic C=C stretching
1235	Strong	Aryl C-O stretching
828	Strong	p-disubstituted C-H out-of-plane bending

Data obtained from a KBr pellet.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **4-Phenoxyaniline** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
185	100	[M] ⁺ (Molecular Ion)
184	12	[M-H] ⁺
156	5	[M-CHO] ⁺
108	9	[C ₆ H ₅ O] ⁺
92	10	[C ₆ H ₄ NH ₂] ⁺
77	25	[C ₆ H ₅] ⁺

Source: Electron Ionization (EI) at 70 eV.

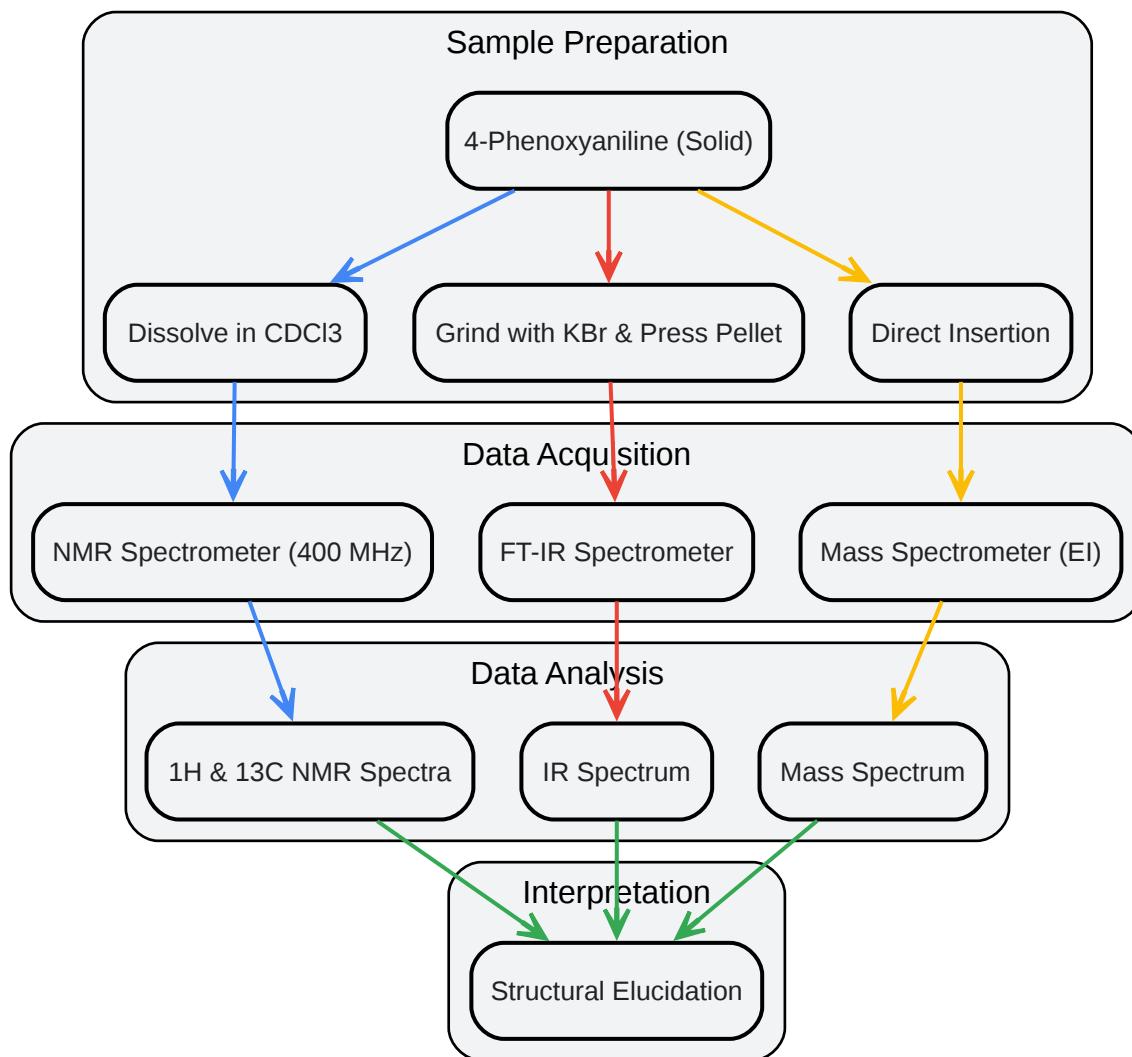
Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of **4-Phenoxyaniline** (10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is prepared in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube. The sample is vortexed until fully dissolved. The NMR spectra are acquired on a 400 MHz spectrometer. For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

FT-IR Spectroscopy (KBr Pellet Method)


Approximately 1-2 mg of finely ground **4-Phenoxyaniline** is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is ground to a fine, homogeneous powder. A portion of the powder is then transferred to a pellet-pressing die. The die is placed in a hydraulic press and a pressure of 7-10 tons is applied for several minutes to form a transparent or translucent pellet. The KBr pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

A small amount of solid **4-Phenoxyaniline** is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization into the ion source. In the ion source, the gaseous molecules are bombarded with a beam of electrons with an energy of 70 eV. This causes ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Phenoxyaniline**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 4-Aminophenyl phenyl ether [chembk.com]
- 3. 4-Phenoxyaniline | 139-59-3 [chemicalbook.com]
- 4. 4-Phenoxyaniline(139-59-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093406#spectroscopic-data-of-4-phenoxyaniline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com